molecular formula C9H12N3NaO2 B2636802 Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate CAS No. 2228827-24-3

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate

Cat. No.: B2636802
CAS No.: 2228827-24-3
M. Wt: 217.204
InChI Key: VLNNURNZUCZDBT-UHFFFAOYSA-M
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Description

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate (molecular formula: C₉H₁₃N₃O₂Na) is a sodium salt derivative of 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid. Its structural features include a cyclohexane ring substituted at the 4-position with a 1,2,4-triazole moiety and a carboxylate group at the 1-position, which is neutralized by a sodium ion. The compound’s SMILES notation is C1CC(CCC1C2=NC=NN2)C(=O)O, and its InChIKey is AIPJQTFXJYRSEY-UHFFFAOYSA-N .

Properties

IUPAC Name

sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNNURNZUCZDBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate typically involves the reaction of 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological receptors, leading to various pharmacological effects. The compound can inhibit enzymes and modulate signaling pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a hypothetical analysis of key differences:

Triazole Isomers and Substitution Patterns

The 1,2,4-triazol-5-yl group distinguishes this compound from other triazole isomers (e.g., 1,2,3-triazole or 1,3,4-triazole derivatives). For example:

  • 1,3,4-Triazole analogs : May show higher metabolic stability in pharmaceutical contexts, though this is speculative without specific data.

Cyclohexane Carboxylate Derivatives

Replacing the triazole moiety with other heterocycles (e.g., imidazole, pyrazole, or thiazole) could significantly impact physicochemical properties:

Hypothetical Comparison (Table 2):
Compound Heterocycle Predicted CCS [M+H]+ (Ų) Potential Biological Relevance
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate 1,2,4-Triazole 144.0 Antimicrobial, enzyme inhibition
Sodium 4-imidazol-1-ylcyclohexane-1-carboxylate Imidazole ~150-160 (estimated) Enhanced metal coordination
Sodium 4-thiazol-2-ylcyclohexane-1-carboxylate Thiazole ~155-165 (estimated) Antifungal activity

Note: CCS values for analogs are estimated based on increased heterocycle size/polarity.

  • Ion Mobility and Solubility : The triazole derivative’s lower CCS ([M+H]+: 144.0 Ų) compared to bulkier heterocycles (e.g., thiazole) suggests better membrane permeability in drug design .
  • Sodium vs. Other Counterions : Potassium or ammonium salts (e.g., [M+NH₄]+ CCS: 150.1 Ų ) may alter crystallization behavior or bioavailability.

Lack of Crystallographic Data

No crystal structure for this compound is reported in the Cambridge Structural Database (CSD) or literature . Tools like SHELX and ORTEP are widely used for such determinations, but their application here remains unexplored.

Biological Activity

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate (STC) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring linked to a triazole moiety, with a sodium ion enhancing its solubility in aqueous environments. Its molecular formula is C_{10}H_{14N_4O_2Na, and it has a molecular weight of approximately 217.2 g/mol .

Antifungal Properties

Compounds containing the triazole ring are well-known for their antifungal properties. STC is hypothesized to exhibit similar effects due to its structural characteristics. Research indicates that triazole derivatives can inhibit cytochrome P450 enzymes critical for fungal growth and metabolism .

Anticancer Effects

Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways . The specific anticancer activity of STC remains to be fully elucidated but suggests potential therapeutic applications.

Anti-inflammatory Activity

Recent investigations into related triazole compounds have demonstrated anti-inflammatory properties. In vitro studies indicate that these compounds can modulate cytokine release in immune cells, potentially reducing inflammation .

The primary mechanism by which STC exerts its biological effects involves binding to the active sites of enzymes, particularly those in the cytochrome P450 family. This interaction inhibits their catalytic activity, leading to disrupted metabolic processes in target organisms .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of STC and similar compounds:

Study FocusFindings
Toxicity Assessment Compounds similar to STC showed low toxicity in human peripheral blood mononuclear cells (PBMC) cultures, with viability rates exceeding 94% at high doses .
Antimicrobial Activity Triazole derivatives have been tested against various bacterial strains, demonstrating significant antimicrobial efficacy .
Cell Signaling Modulation STC has been shown to influence cellular signaling pathways by inhibiting key enzymes involved in these processes .

Synthesis and Industrial Applications

The synthesis of this compound typically involves reacting 1H-1,2,4-triazole with cyclohexane-1-carboxylic acid followed by neutralization with sodium hydroxide. This reaction is optimized for yield and purity in industrial settings .

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